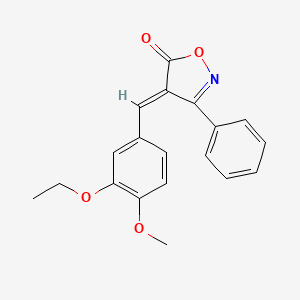![molecular formula C19H24N4O4 B5502373 5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step chemical processes, including the formation of intermediate compounds, application of catalysis, and specific reaction conditions to achieve the desired molecular architecture. Compounds with structural similarities to the one have been synthesized through methods such as the condensation of specific brominated furans with amino-nicotinonitriles, followed by a series of nucleophilic substitutions and coupling reactions (Ismail et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These methods provide detailed information about the molecular geometry, conformation, and stereochemistry. For instance, the molecular conformation and structural details of tropane derivatives have been elucidated using 1H and 13C NMR spectroscopy and X-ray diffraction, revealing the preferred conformations and spatial arrangement of atoms within the molecule (Whelan et al., 1995).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Antiprotozoal Agents Compounds similar to the query molecule have been explored for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Insecticidal Activity Research into pyridine derivatives, including structures similar to the queried compound, has identified significant insecticidal activity. For example, certain pyridine derivatives exhibited potent aphidicidal activities against the cowpea aphid, suggesting their potential utility in agricultural pest management (Bakhite et al., 2014).
Anticancer Agents The synthesis and evaluation of spiropiperidine derivatives have shown promising results as anticancer agents. Such compounds have been explored for their ability to inhibit specific cancer cell lines, indicating the potential for development into therapeutic agents targeting cancer (Huard et al., 2012).
Antipsychotic Potential Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. These studies highlight the role of structural analogs in the development of new medications for psychiatric disorders (Raviña et al., 2000).
Photophysical Properties The synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs has been explored, focusing on their photophysical properties for potential applications in photodynamic therapy and as near-infrared absorbers, showcasing the versatility of spiro-piperidine compounds in medicinal chemistry (Reddy et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Imidazo[1,5-a]pyridines continue to attract attention due to their potential in various research areas, from materials science to the pharmaceutical field . Future research will likely continue to explore new synthetic methodologies, potential applications, and biological activities of these compounds.
Eigenschaften
IUPAC Name |
1-[1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(24)23-8-5-15-17(21-12-20-15)19(23)6-9-22(10-7-19)18(25)16-4-3-14(27-16)11-26-2/h3-4,12H,5-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXRMGKEWQDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C13CCN(CC3)C(=O)C4=CC=C(O4)COC)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)


![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)


![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)